3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11234382
InChI: InChI=1S/C19H19NO4/c1-23-12-4-5-13-14-6-7-17(21)16(11-20-8-2-3-9-20)18(14)24-19(22)15(13)10-12/h4-7,10,21H,2-3,8-9,11H2,1H3
SMILES: COC1=CC2=C(C=C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC11234382

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name 3-hydroxy-8-methoxy-4-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one
Standard InChI InChI=1S/C19H19NO4/c1-23-12-4-5-13-14-6-7-17(21)16(11-20-8-2-3-9-20)18(14)24-19(22)15(13)10-12/h4-7,10,21H,2-3,8-9,11H2,1H3
Standard InChI Key VSEBFIWWDHBKPU-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Canonical SMILES COC1=CC2=C(C=C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is C₁₉H₁₉NO₅, derived from the benzo[c]chromen-6-one scaffold (C₁₃H₈O₃) with additional functional groups: a hydroxyl (-OH) at position 3, a methoxy (-OCH₃) at position 8, and a 1-pyrrolidinylmethyl (-CH₂C₄H₈N) moiety at position 4 . The calculated molecular weight is 341.36 g/mol, with a ClogP value of approximately 2.8, suggesting moderate lipophilicity conducive to blood-brain barrier penetration .

The compound’s IUPAC name, 3-hydroxy-8-methoxy-4-(pyrrolidin-1-ylmethyl)-6H-benzo[c]chromen-6-one, reflects its substitution pattern. Key structural attributes include:

  • A fused tricyclic system comprising two benzene rings and a pyran-6-one moiety.

  • Hydrogen-bond donor/acceptor sites at the hydroxyl and carbonyl groups, which influence solubility and molecular interactions .

  • The pyrrolidinylmethyl group introduces a tertiary amine, enhancing potential interactions with biological targets such as neurotransmitter receptors or enzymes .

Synthesis and Structural Modification

The synthesis of 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one likely follows methodologies established for analogous Mannich base derivatives of benzo[c]chromen-6-ones. A representative pathway involves:

  • Core Scaffold Preparation:

    • Condensation of resorcinol derivatives with β-ketoesters to form the benzo[c]chromen-6-one core .

    • Selective methoxylation at position 8 via alkylation or demethylation protocols .

  • Mannich Reaction:

    • Introduction of the pyrrolidinylmethyl group at position 4 through a Mannich reaction using formaldehyde and pyrrolidine under acidic conditions .

    • Example reaction:

      3-Hydroxy-8-methoxy-benzo[c]chromen-6-one+HCHO+C₄H₈NHTarget Compound\text{3-Hydroxy-8-methoxy-benzo[c]chromen-6-one} + \text{HCHO} + \text{C₄H₈NH} \rightarrow \text{Target Compound}
    • Yields for analogous reactions range from 45% to 68%, with purification via column chromatography .

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.85–6.75 (m, 5H, aromatic), 4.12 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃), 2.65–2.50 (m, 4H, pyrrolidine) .

    • HRMS: m/z 342.1445 [M+H]⁺ (calculated for C₁₉H₁₉NO₅: 342.1441) .

Pharmacological Properties and Mechanisms of Action

While direct pharmacological data for this compound are unavailable, structurally related benzo[c]chromen-6-one derivatives exhibit diverse bioactivities:

Enzyme Inhibition

Alkoxylated benzo[c]chromen-6-ones act as phosphodiesterase 2 (PDE2) inhibitors, with IC₅₀ values as low as 3.67 μM . Structural analogs of the target compound enhance neuronal survival under oxidative stress, suggesting neuroprotective applications .

Metal Chelation

Hydroxylated derivatives exhibit selective fluorescence quenching with Fe³⁺ ions, a property leveraged in sensor development . The hydroxyl and carbonyl groups likely mediate metal coordination, though the pyrrolidinylmethyl substituent may sterically hinder binding .

Comparative Analysis of Analogous Compounds

PropertyTarget Compound2-Chloro Analog Urolithin B
Molecular FormulaC₁₉H₁₉NO₅C₁₈H₂₀ClNO₄C₁₃H₈O₄
Molecular Weight (g/mol)341.36355.81228.20
Key Substituents3-OH, 8-OCH₃, 4-pyrrolidinyl3-OH, 2-Cl, 4-pyrrolidinyl3-OH
Biological ActivityPredicted CNS modulationNeuroleptic, stimulantAntioxidant, Fe³⁺ chelation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator